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3-(2-Fluoropropan-2-yl)oxetan-3-amine

Catalog No.
S13986744
CAS No.
M.F
C6H12FNO
M. Wt
133.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Fluoropropan-2-yl)oxetan-3-amine

Product Name

3-(2-Fluoropropan-2-yl)oxetan-3-amine

IUPAC Name

3-(2-fluoropropan-2-yl)oxetan-3-amine

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

InChI

InChI=1S/C6H12FNO/c1-5(2,7)6(8)3-9-4-6/h3-4,8H2,1-2H3

InChI Key

BTFZEDTVAJWFKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(COC1)N)F

3-(2-Fluoropropan-2-yl)oxetan-3-amine is a chemical compound characterized by its unique oxetane structure, which is a four-membered cyclic ether. This compound features a fluorinated propyl group attached to the oxetane ring, along with an amino group. The molecular formula for 3-(2-Fluoropropan-2-yl)oxetan-3-amine is C5H10FNOC_5H_{10}FNO, and it possesses a molecular weight of approximately 117.14 g/mol. The presence of the fluorine atom and the amino group suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

The reactions involving 3-(2-Fluoropropan-2-yl)oxetan-3-amine can include various nucleophilic substitutions and electrophilic additions due to the presence of the amino and fluorinated groups. For instance, the amino group can act as a nucleophile in reactions with electrophiles, while the fluorine can participate in substitution reactions. Additionally, oxetanes are known to undergo ring-opening reactions under acidic or basic conditions, leading to the formation of various derivatives.

The synthesis of 3-(2-Fluoropropan-2-yl)oxetan-3-amine can be approached through several methods:

  • Direct Fluorination: Starting from an appropriate oxetane precursor, fluorination can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
  • Aminoalkylation: The introduction of the amino group may involve nucleophilic substitution reactions where an amine reacts with a suitable electrophile containing the oxetane structure.
  • Ring-opening Reactions: Oxetanes can be synthesized through ring-opening polymerization or via cyclization reactions involving suitable precursors.

Due to its structural characteristics, 3-(2-Fluoropropan-2-yl)oxetan-3-amine has potential applications in:

  • Pharmaceutical Development: As a building block for drug synthesis, particularly in creating compounds with enhanced pharmacokinetic properties.
  • Material Science: Its unique structure may be utilized in developing new materials with specific mechanical or chemical properties.
  • Chemical Research: Serving as a reagent or intermediate in organic synthesis.

Several compounds share structural similarities with 3-(2-Fluoropropan-2-yl)oxetan-3-amine:

  • 2-(Propan-2-yl)oxetan-3-amine: Lacks fluorination but shares the oxetane and amino functionalities.
  • (S)-3-Amino-2-fluoropropan-1-ol: Contains a fluorinated propyl group but lacks the cyclic structure.
  • 4-Fluoro-N,N-dimethylbenzeneethanamine: Features a fluorinated side chain but differs significantly in structure.

Comparison Table

Compound NameStructural FeaturesUnique Aspects
3-(2-Fluoropropan-2-yl)oxetan-3-amineOxetane ring, fluorinated propyl groupCombines cyclic ether with amino functionality
2-(Propan-2-yl)oxetan-3-amineOxetane ring, non-fluorinatedLacks enhanced metabolic stability
(S)-3-Amino-2-fluoropropan-1-olLinear structure, fluorinatedNo cyclic ether; different reactivity
4-Fluoro-N,N-dimethylbenzeneethanamineAromatic system, fluorinatedDifferent functional group interactions

The uniqueness of 3-(2-Fluoropropan-2-yl)oxetan-3-amine lies in its combination of an oxetane structure with both an amino and a fluorinated group, potentially offering novel properties not found in its analogs.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

133.090292168 g/mol

Monoisotopic Mass

133.090292168 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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